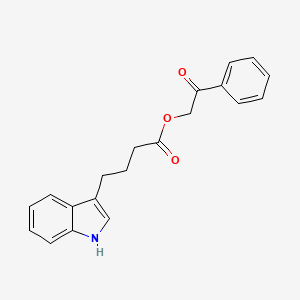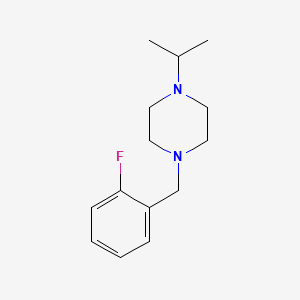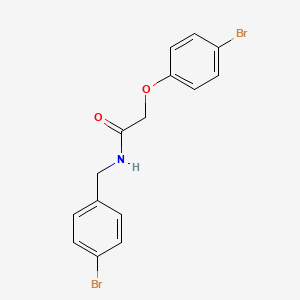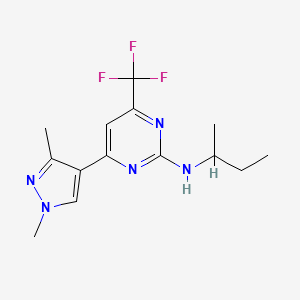
3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzaldehyde is an aromatic aldehyde compound It features a benzene ring substituted with a chlorine atom, a methoxy group, and a naphthylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.
Naphthylmethoxy Substitution: The naphthylmethoxy group is introduced through a nucleophilic substitution reaction using 2-naphthylmethanol in the presence of a suitable base.
Reaction Conditions: The reaction is carried out under reflux conditions with a solvent such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzoic acid.
Reduction: 3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and naphthylmethoxy groups may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Lacks the naphthylmethoxy group, making it less complex.
3-Chloro-5-methoxybenzaldehyde: Similar structure but without the naphthylmethoxy substitution.
4-Methoxybenzaldehyde: Lacks both the chlorine and naphthylmethoxy groups.
Uniqueness: 3-Chloro-5-methoxy-4-(2-naphthylmethoxy)benzaldehyde is unique due to the presence of both chlorine and naphthylmethoxy groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C19H15ClO3 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C19H15ClO3/c1-22-18-10-14(11-21)9-17(20)19(18)23-12-13-6-7-15-4-2-3-5-16(15)8-13/h2-11H,12H2,1H3 |
InChI Key |
FQBPPVKXXLBVQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Benzylpiperidin-1-yl)[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10886137.png)
![Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10886141.png)
![ethyl (2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B10886149.png)


![(2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10886164.png)
![(3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886170.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B10886175.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B10886178.png)

![Naphthalen-1-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886192.png)
![Piperazine, 1-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-4-methyl-](/img/structure/B10886196.png)
![3-chloro-N'-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10886198.png)
